2-methyl-1H-benzimidazol-1-amine
Overview
Description
“2-methyl-1H-benzimidazol-1-amine” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .
Synthesis Analysis
The synthesis of benzimidazoles has been achieved through various methods. One common method involves the reaction of o-phenylenediamines with carboxylic acids in electrostatically charged microdroplets . Another approach uses various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core, which is planar . The formula of this compound is C8H8N2 .
Chemical Reactions Analysis
Benzimidazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in one-pot, multicomponent reactions, leading to the transformation of aryl amines, aldehydes, and azides into valuable benzimidazole structural units .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 132.1625 . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Cancer Treatment Applications :
- A derivative, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), has shown promise as a poly(ADP-ribose) polymerase (PARP) inhibitor in cancer treatment. It exhibits excellent enzyme potency and has progressed to human phase I clinical trials (Penning et al., 2009).
- Certain benzimidazole derivatives have demonstrated effective anti-inflammatory and analgesic responses, with potential implications for cancer pain management (Mariappan et al., 2011).
Antimicrobial and Cytotoxic Activity :
- A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines displayed significant antibacterial and cytotoxic activities, suggesting potential for developing new antimicrobial agents (Noolvi et al., 2014).
Antioxidant Properties :
- Some novel benzimidazole derivatives were found to have significant in vitro effects on rat liver microsomal lipid peroxidation levels, indicating potential antioxidant properties (Kuş et al., 2004).
Applications in Material Science :
- Bipolar triphenylamine-benzimidazole derivatives have been developed for use in organic light-emitting diodes (OLEDs), demonstrating high thermal stability and good solubility for solution processing (Ge et al., 2008).
Corrosion Inhibition :
- Novel benzimidazole derivatives have been studied as corrosion inhibitors for mild steel in acidic media, showing that the number of benzimidazole segments in the molecules positively affects the inhibition efficiency (Tang et al., 2013).
Chemosensory Properties :
- Some benzimidazole compounds have been used as selective fluorescent chemosensors for biologically important ions and molecules (Tolpygin et al., 2015).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit key enzymes or disrupt essential biochemical processes in pathogens, leading to their antimicrobial and antiparasitic effects .
Biochemical Pathways
These could include pathways related to cell division, protein synthesis, and metabolic processes, among others .
Result of Action
These could include inhibition of key enzymes, disruption of essential biochemical processes, induction of cell death, and modulation of immune responses .
Safety and Hazards
While specific safety and hazard data for “2-methyl-1H-benzimidazol-1-amine” were not found, it’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets indicate risks such as skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Benzimidazole derivatives, including “2-methyl-1H-benzimidazol-1-amine”, continue to be of interest in medicinal chemistry due to their wide range of pharmacological properties . Future research may focus on developing new synthesis methods, exploring further biological activities, and enhancing the safety profile of these compounds .
Properties
IUPAC Name |
2-methylbenzimidazol-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-10-7-4-2-3-5-8(7)11(6)9/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEUYMSSSQJYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286365 | |
Record name | 2-Methyl-1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-93-0 | |
Record name | NSC45056 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-1,3-benzodiazol-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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